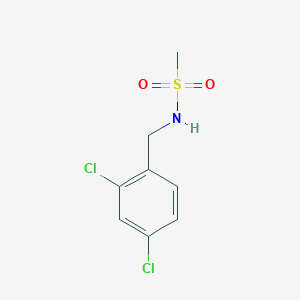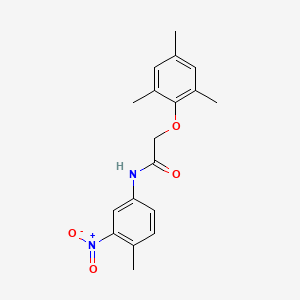
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile, also known as DPTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is not well understood. However, studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It is believed that this compound exerts its anticancer activity by targeting the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. Studies have also shown that this compound can induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis and preventing the development of various diseases.
实验室实验的优点和局限性
One of the advantages of using 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile in lab experiments is its high yield and purity. However, this compound is a relatively new compound, and more studies are needed to fully understand its properties and potential applications.
未来方向
There are several future directions for the study of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile. One direction is to further investigate its potential anticancer activity and the underlying mechanism of action. Another direction is to explore its potential applications in other fields, such as energy storage and conversion, sensing, and catalysis. Additionally, more studies are needed to assess the biocompatibility and toxicity of this compound in vivo.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the properties and potential of this compound.
合成方法
The synthesis of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile involves several steps, including the reaction of 2,5-dimethylpyrrole with 4-bromobenzaldehyde, followed by the reaction with ethyl cyanoacetate and then cyclization with p-toluenesulfonic acid. The yield of this compound is around 45% with a melting point of 178-180°C.
科学研究应用
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been studied for its potential use in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of new organic semiconductors with high charge mobility and stability. In organic electronics, this compound has been used as an active layer in organic solar cells, field-effect transistors, and light-emitting diodes. In medicinal chemistry, this compound has been studied for its potential anticancer activity.
属性
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5-bis(furan-2-yl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-12-7-8-13(2)21(12)19-14(11-20)17(15-5-3-9-22-15)18(24-19)16-6-4-10-23-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTBJQKIILZJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5696135.png)
![4-benzyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5696138.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5696146.png)
![2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione](/img/structure/B5696154.png)

![N'-[(4-methoxybenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5696161.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5696173.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5696201.png)
![1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone](/img/structure/B5696209.png)

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5696225.png)